molecular formula C17H25NO4 B1468188 tert-Butyl 3-hydroxy-3-(4-methoxyphenyl)-1-piperidinecarboxylate CAS No. 1353504-02-5

tert-Butyl 3-hydroxy-3-(4-methoxyphenyl)-1-piperidinecarboxylate

Cat. No. B1468188
M. Wt: 307.4 g/mol
InChI Key: MSVMBRNUHOHROT-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 3-hydroxy-3-(4-methoxyphenyl)-1-piperidinecarboxylate” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products. The molecule also has a methoxyphenyl group attached to the piperidine ring, which could potentially contribute to its reactivity and biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the methoxyphenyl group. The tert-butyl carboxylate group could be introduced through an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a piperidine ring (a six-membered ring with one nitrogen atom) at its core. Attached to this ring would be a hydroxy group (OH), a tert-butyl group (C(CH3)3), and a methoxyphenyl group (C6H4OCH3). The exact three-dimensional structure would depend on the specific stereochemistry at the carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ester group, the ether group in the methoxyphenyl moiety, and the hydroxy group. These functional groups could potentially undergo a variety of chemical reactions, including but not limited to, hydrolysis, substitution, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydroxy and ester groups could impact its solubility in different solvents. The piperidine ring could contribute to its boiling and melting points .

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. This could include investigating its biological activity, studying its physical and chemical properties, and developing new synthetic routes .

properties

IUPAC Name

tert-butyl 3-hydroxy-3-(4-methoxyphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-16(2,3)22-15(19)18-11-5-10-17(20,12-18)13-6-8-14(21-4)9-7-13/h6-9,20H,5,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVMBRNUHOHROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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